Salicyloyl phytosphingosine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23(29)24(30)21(19-27)26-25(31)20-16-14-15-17-22(20)28/h14-17,21,23-24,27-30H,2-13,18-19H2,1H3,(H,26,31)/t21-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSAMYHDBBRKS-QTJGBDASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C1=CC=CC=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C1=CC=CC=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212908-67-3 | |
| Record name | Salicyloyl phytosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212908673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICYLOYL PHYTOSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U891J4JCNH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Salicyloyl Phytosphingosine
Chemical Synthesis Routes for Salicyloyl Phytosphingosine (B30862)
The primary method for synthesizing salicyloyl phytosphingosine is through the chemical coupling of salicylic (B10762653) acid and phytosphingosine. deascal.com This process typically involves forming an amide or ester linkage between the two molecules.
Esterification and Acylation Processes and Reaction Conditions
The synthesis of this compound is commonly achieved through an esterification or acylation reaction. In this process, the carboxyl group of salicylic acid reacts with a primary hydroxyl group of phytosphingosine. To facilitate this reaction, the carboxyl group of salicylic acid is often activated. The reaction is conducted under controlled conditions, such as in an anhydrous environment, to ensure the desired product is formed efficiently.
A patent describes a synthesis method where acetylated salicylic acid is dissolved in ethyl acetate, followed by the addition of tosyl chloride and 4-dimethylaminopyridine (B28879) (DMAP). googleapis.com After a brief reaction period at elevated temperature, phytosphingosine is added to the mixture to yield the final product. googleapis.com Another patented method involves reacting phytosphingosine with salicylic acid in the presence of a coupling agent. google.com
Utilization of Coupling Reagents in Synthesis
To enhance the efficiency of the esterification or acylation reaction, coupling reagents are frequently employed. These reagents activate the carboxylic acid group of salicylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of phytosphingosine.
Commonly used coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). The use of these reagents helps to drive the reaction towards the formation of the desired this compound product. researchgate.net Another approach involves the use of carbodiimide (B86325) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) as coupling reagents to form an amide bond between phytosphingosine and salicylic acid. uliege.beresearchgate.net
Table 1: Common Coupling Reagents in this compound Synthesis
| Coupling Reagent | Abbreviation | Byproduct | Solubility of Byproduct |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea | Largely insoluble in most organic solvents |
| N,N'-Diisopropylcarbodiimide | DIC | Diisopropylurea | More soluble in organic solvents |
| Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride | EDC | Water-soluble urea | Water-soluble |
This table is based on information from multiple sources. researchgate.net
Acylation of Phytosphingosine with Salicylic Acid
The acylation of phytosphingosine with salicylic acid is a key step in the synthesis of this compound. This reaction results in the formation of an amide linkage between the two molecules. The process must be carefully controlled to ensure the selective acylation of the desired amino group on the phytosphingosine molecule.
Biotechnological Approaches for Sphingoid Base Precursors
While the final step of attaching the salicyloyl group is a chemical process, the phytosphingosine precursor can be produced through biotechnological methods.
Microbial Fermentation Processes for Phytosphingosine Production
Phytosphingosine can be produced via microbial fermentation, offering a sustainable and scalable alternative to chemical synthesis. google.com Certain microorganisms, such as Pichia ciferrii (also known as Wickerhamomyces ciferrii), are known to naturally produce sphingoid bases, including phytosphingosine. smolecule.comgoogle.com These fermentation processes can be optimized to maximize the yield and purity of the phytosphingosine precursor.
Purity Assessment and Validation in Synthetic Processes
Ensuring the purity of the final this compound product is crucial for its intended applications. Various analytical techniques are employed to assess its purity and validate the synthetic process.
High-performance liquid chromatography (HPLC) is a widely used method to determine the purity of this compound, with a target purity often set at ≥95%. Gas chromatography (GC) may be used to detect and quantify any residual solvents from the synthesis process. For structural confirmation and to distinguish it from related ceramides (B1148491), techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical.
Table 2: Analytical Methods for Purity Assessment of this compound
| Analytical Method | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and identify impurities |
| Gas Chromatography (GC) | Detect residual solvents |
| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirm functional groups and chemical bonds |
This table is based on information from a cited source.
Following synthesis, purification steps such as column chromatography or recrystallization are essential to remove unreacted starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Validation
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of synthesized this compound. The goal of this analysis is to separate the main compound from any unreacted starting materials, by-products, or other impurities, ensuring the final product meets high purity standards, often specified as ≥95%.
The validation of an HPLC method demonstrates its suitability for its intended purpose. researchgate.net For purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. Due to its lipophilic nature, this compound is well-retained on non-polar columns like a C18 column. researchgate.netgoogleapis.com Detection is commonly performed using a UV detector, as the benzoyl moiety of the salicylic acid component provides strong chromophoric activity. googleapis.com Coupling HPLC with mass spectrometry (LC-MS) can provide even greater sensitivity and structural confirmation.
| Parameter | Typical Condition/Value |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient mixture of an organic solvent (e.g., Acetonitrile (B52724), Methanol) and an aqueous buffer |
| Flow Rate | ~1.0 mL/min |
| Detector | UV-Vis or Photodiode Array (PDA) at a wavelength specific to the salicylic acid chromophore; Mass Spectrometry (MS) |
| Purity Specification | ≥95% |
Gas Chromatography (GC) for Residual Solvent Detection
During the synthesis and purification of this compound, various organic solvents may be used. intertek.com Residual solvents are impurities that are not completely removed by practical manufacturing techniques. intertek.com Since these solvents provide no therapeutic benefit and can be harmful, their levels in the final product must be controlled and quantified. intertek.com Gas Chromatography (GC) is the standard method for this analysis, particularly using a headspace sampling technique (HS-GC). cptclabs.comchromatographytoday.com
In HS-GC, the sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace). chromatographytoday.com A sample of this gas is then injected into the GC system for separation and detection, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). cptclabs.comjeol.com The International Council for Harmonisation (ICH) provides guidelines that classify residual solvents into three classes based on their toxicity risk. cptclabs.comjeol.com
Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.
Class 2: Solvents to be limited in use due to their inherent toxicity.
Class 3: Solvents with low toxic potential, for which permitted daily exposure limits are higher.
| Class | Risk Assessment | Example Solvents |
|---|---|---|
| Class 1 | Solvents to be avoided | Benzene, Carbon tetrachloride |
| Class 2 | Solvents to be limited | Acetonitrile, Methanol (B129727), Toluene, Hexane |
| Class 3 | Solvents with low toxic potential | Acetone, Ethanol, Acetic Acid, Isopropanol |
Chemical Transformations and Derivative Synthesis
Oxidation Reactions and Influences on Cellular Signaling
Sphingolipids, as a class, are known to participate in oxidation reactions, which can have significant effects on cellular processes. researchgate.netnih.gov this compound can undergo oxidation, particularly under conditions of oxidative stress. smolecule.com This process can lead to the formation of oxidized derivatives, such as hydroxyl or keto products, and the generation of reactive oxygen species (ROS). researchgate.netsmolecule.com
The oxidation of sphingolipids is increasingly recognized as a key element in cell signaling. nih.govnih.gov ROS and other oxidants can influence the activity of enzymes that metabolize sphingolipids, while sphingolipid metabolites themselves can modulate cellular redox homeostasis, for example, through regulation of NADPH oxidase (Nox). nih.govnih.gov These oxidative modifications can alter the biological activity of the parent molecule, potentially impacting signaling cascades involved in inflammation, apoptosis (programmed cell death), and cellular stress responses. researchgate.netnih.gov
Hydrolysis of the Amide Bond and Release of Constituent Molecules
This compound is formed via an amide linkage between the amino group of the phytosphingosine backbone and the carboxyl group of salicylic acid. researchgate.netuliege.be While amide bonds are kinetically stable under neutral pH conditions, they can be cleaved through hydrolysis. uliege.belibretexts.org This reaction breaks the bond and releases the two constituent molecules: phytosphingosine and salicylic acid. smolecule.com
Hydrolysis can be achieved chemically, for instance, using acidic or basic conditions with heat. uliege.be More significantly in a biological context, this cleavage can be catalyzed by enzymes. Ceramidases are enzymes that specifically catalyze the hydrolysis of the N-acyl linkage in ceramides and other sphingolipids. uliege.benih.gov The release of the individual components is important, as both salicylic acid and phytosphingosine have their own distinct biological activities. nih.gov
| Transformation | Description | Resulting Products | Significance |
|---|---|---|---|
| Oxidation | Reaction with oxidizing agents (e.g., ROS). | Hydroxyl and keto derivatives. researchgate.net | Can influence cellular signaling pathways related to stress and inflammation. nih.govnih.gov |
| Hydrolysis | Cleavage of the amide bond, often enzyme-catalyzed. uliege.be | Salicylic Acid and Phytosphingosine. smolecule.com | Releases the constituent molecules, which have independent biological activities. nih.gov |
Synthesis of Derivatized Salicyloyl-Sphingoidbases
Further chemical diversity can be introduced by modifying the functional groups on the this compound molecule, particularly the hydroxyl groups of the phytosphingosine moiety.
The hydroxyl groups on the phytosphingosine backbone, primarily the one at the C1 position, are key sites for chemical modification to produce various ester derivatives.
Phosphate (B84403) Esters: The synthesis of phytosphingosine-1-phosphate is a well-established process. nih.govnih.gov An efficient method involves the use of phosphoramidite (B1245037) chemistry to selectively phosphorylate the primary 1-hydroxyl group without needing to protect the other hydroxyl groups. nih.govresearchgate.net This phosphorylation yields a key signaling molecule. nih.gov
Sulphate Esters: The synthesis of sulfated sphingolipids, or sulfatides, is also chemically feasible. wikipedia.org Methodologies have been developed that utilize cyclic sulfate (B86663) intermediates to stereoselectively synthesize sphingolipid analogs. nih.govacs.org Patents related to phytosphingosine derivatives also explicitly mention sulphate residues as a possible modification. google.com
Acetate Esters: Acetylation of the hydroxyl groups on the phytosphingosine backbone is a known chemical transformation. nih.gov The complete acetylation of phytosphingosine results in tetraacetylphytosphingosine (B11937273) (TAPS), where acetyl groups are attached to the C1, C3, and C4 hydroxyl groups, as well as the C2 amino group. nih.gov This process can be achieved through chemical synthesis using reagents like acetic anhydride (B1165640) or through enzymatic pathways catalyzed by specific acetyltransferases. researchgate.net
| Derivative Type | Description | Synthetic Approach Example |
|---|---|---|
| Phosphate Esters | Addition of a phosphate group, typically at the C1 hydroxyl position. | Regioselective phosphorylation using phosphoramidite reagents. nih.gov |
| Sulphate Esters | Addition of a sulfate group to a hydroxyl position. | Synthesis via cyclic sulfate intermediates. nih.gov |
| Acetate Esters | Addition of acetyl groups to one or more hydroxyl positions. | Reaction with acetic anhydride or enzymatic acetylation. nih.gov |
Cellular and Molecular Mechanisms of Action of Salicyloyl Phytosphingosine
Modulation of Extracellular Matrix (ECM) Dynamics
Salicyloyl phytosphingosine (B30862) exerts a multi-faceted influence on the extracellular matrix, the intricate network of proteins and other macromolecules that provides structural and biochemical support to skin cells. Its mechanisms of action contribute to the maintenance and restoration of a youthful and resilient dermal architecture.
Stimulation of Procollagen-I Synthesis in Fibroblasts
In vitro studies have demonstrated that salicyloyl phytosphingosine significantly stimulates the production of procollagen-I in adult human fibroblasts. nih.gov Research has quantified this stimulatory effect, showing a two-fold increase in procollagen-I synthesis in fibroblasts treated with this compound. nih.gov This enhanced synthesis is crucial for replenishing the skin's primary structural protein, thereby improving its firmness and elasticity.
Enhancement of Fibrillin-1 Deposition
Fibrillin-1 is a critical glycoprotein (B1211001) for the formation of elastic fibers, which impart elasticity to the skin. This compound has been shown to increase the deposition of fibrillin-1 in the extracellular matrix. nih.govci.guide This action helps to reinforce the structure and function of elastic fibers, contributing to improved skin resilience.
Regulation of Matrix Metalloprotease (MMP) Activity
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components, such as collagen. An overactivity of MMPs is a hallmark of photoaged skin. This compound plays a regulatory role in MMP activity.
Specifically, this compound has been observed to reduce the levels of collagenase, such as MMP-1. nih.govci.guide By decreasing the enzymatic degradation of collagen, it helps to preserve the integrity of the dermal matrix.
Inhibition of Activator Protein-1 (AP-1) Transcription Factor Activity
The beneficial effects of this compound on the extracellular matrix are, in part, attributed to its ability to inhibit the activity of the activator protein-1 (AP-1) transcription factor. nih.gov AP-1 is a key regulator of genes involved in collagen degradation, including MMPs. By reducing AP-1 activity, this compound effectively downregulates the expression of collagen-degrading enzymes, shifting the balance towards collagen preservation and synthesis.
Regulation of Inflammatory Pathways
Information specifically detailing the regulation of inflammatory pathways directly by this compound is not available in the reviewed scientific literature. While the constituent parts of the molecule, salicylic (B10762653) acid and phytosphingosine, are known to possess anti-inflammatory properties, the direct action of the combined compound on inflammatory pathways has not been explicitly elucidated in the provided research. averraglow.compaulaschoice.co.uk
Data Tables
Table 1: Effect of this compound on Procollagen-I Synthesis
| Cell Type | Treatment | Observed Effect | Source |
| Adult Human Fibroblasts | This compound | Two-fold increase in production | nih.gov |
Table 2: In Vivo Effects of this compound on ECM Components
| Parameter | Treatment | Outcome | Source |
| Fibrillin-1 | This compound (0.05% and 0.2%) | Increased deposition | nih.gov |
| Procollagen-I | This compound (0.05% and 0.2%) | Increased deposition | nih.gov |
| MMP-1 | This compound (0.05% and 0.2%) | Reduction in levels | nih.gov |
Attenuation of Pro-inflammatory Cytokine Expression in Keratinocytes (e.g., Interleukin-6)
This compound, through its phytosphingosine (PHS) component, has been shown to modulate the expression of pro-inflammatory cytokines in keratinocytes. In studies involving HaCaT cells (a human keratinocyte cell line), PHS was observed to reduce the production of Interleukin-6 (IL-6) that had been elevated by inflammatory stimuli such as TNF-α/IFN-γ. frontiersin.org This suggests a direct impact on the inflammatory cascade within the epidermis. The anti-inflammatory properties of the phytosphingosine moiety are crucial in downregulating key signaling molecules that contribute to the pathogenesis of various inflammatory skin disorders. frontiersin.org
| Cell Line | Inflammatory Stimulus | Compound | Observed Effect on IL-6 |
| HaCaT | TNF-α/IFN-γ | Phytosphingosine (PHS) | Reduction in IL-6 production |
Investigation of Tissue-Specific Metabolic Modulations in Inflammatory Responses (e.g., PLA2, GABA Receptors)
The metabolic influence of sphingolipids, the class of lipids to which this compound belongs, extends to interactions with key enzymes involved in inflammatory pathways. Notably, there is an interplay between sphingolipid metabolism and phospholipase A2 (PLA2). Lamellar bodies, which are crucial for the formation of the skin's lipid barrier, contain not only sphingolipid precursors but also the enzymes required for their processing, such as secretory phospholipase A2. mdpi.com Furthermore, sphingosine-1-phosphate (S1P), a metabolite of sphingosine, can activate phospholipase-A2, leading to the production of prostaglandins, which are well-known inflammatory mediators. frontiersin.org This indicates that sphingolipids can modulate inflammatory responses through the PLA2 pathway.
Research on the direct interaction between this compound and Gamma-aminobutyric acid (GABA) receptors in the skin is limited. While GABA receptors are present in the skin and are involved in various physiological processes, a direct modulatory role of this compound on these receptors has not been established in the currently available scientific literature.
Suppression of Inflammatory Factors via NF-κB and MAPK Pathways (referencing phytosphingosine base)
The anti-inflammatory effects of the phytosphingosine base of this compound are significantly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.orgnbinno.com These pathways are central to the inflammatory response in keratinocytes. Studies have demonstrated that phytosphingosine and its derivatives can inhibit NF-κB signaling by preventing its nuclear migration and the degradation of its inhibitor, IκBα. frontiersin.org Additionally, the p38, ERK, and JNK signaling pathways, which are part of the MAPK cascade, are also inhibited. frontiersin.org By suppressing these key signaling pathways, phytosphingosine effectively reduces the expression of a wide range of inflammatory mediators. frontiersin.orgnbinno.com
| Signaling Pathway | Effect of Phytosphingosine/Derivatives | Outcome |
| NF-κB | Inhibition of nuclear migration and IκBα degradation frontiersin.org | Suppression of pro-inflammatory gene expression |
| MAPK (p38, ERK, JNK) | Inhibition of signaling pathways frontiersin.org | Reduction of inflammatory responses |
Antimicrobial Modulatory Effects
Contribution of the Phytosphingosine Component to Antimicrobial Activity
The phytosphingosine component of this compound is recognized for its intrinsic antimicrobial properties. healthline.comclinikally.com As a naturally occurring lipid in the stratum corneum, phytosphingosine is part of the skin's innate defense system. healthline.com Research has shown that phytosphingosine exhibits activity against various microorganisms, including the acne-causing bacterium Propionibacterium acnes. incidecoder.com This antimicrobial action contributes to its efficacy in managing skin conditions where microbial overgrowth is a contributing factor.
Epidermal Differentiation and Barrier Function Reinforcement
This compound plays a significant role in promoting epidermal differentiation and reinforcing the skin's barrier function. incidecoder.comnih.govmdpi.com The phytosphingosine moiety is a precursor to ceramides (B1148491), which are essential lipid components of the stratum corneum and are critical for a competent skin barrier. healthline.comspandidos-publications.com Studies have shown that phytosphingosine can stimulate the differentiation of human keratinocytes. spandidos-publications.com Furthermore, this compound has been demonstrated to improve epidermal differentiation and support skin repair and renewal. nih.gov In clinical studies, it has been shown to improve skin barrier function from within, contributing to smoother skin and a reduction in the appearance of wrinkles. mdpi.com
| Mechanism | Effect of this compound | Benefit for Skin |
| Epidermal Differentiation | Stimulates keratinocyte differentiation spandidos-publications.com | Promotes healthy skin cell turnover |
| Ceramide Precursor | Phytosphingosine is a building block for ceramides healthline.com | Strengthens the lipid matrix of the stratum corneum |
| Barrier Reinforcement | Improves skin barrier function mdpi.com | Reduces transepidermal water loss and protects against external aggressors |
Promotion of Keratinocyte Differentiation
This compound acts as a cell-signaling mediator that improves epidermal differentiation. nih.gov This process is fundamental for the formation and integrity of the stratum corneum, the outermost layer of the skin that provides the primary barrier against the environment. The phytosphingosine (PS) component, in particular, has been shown to stimulate the differentiation of normal human epidermal keratinocytes (NHEKs). nih.govnih.gov In laboratory studies, PS treatment led to a significant increase in the formation of the cornified envelope, a key structural component of terminally differentiated keratinocytes. nih.govelsevierpure.com Furthermore, the expression of proteins that are markers for epidermal differentiation, such as involucrin, loricrin, and keratin (B1170402) 1, was also increased in keratinocytes treated with PS. nih.govelsevierpure.com This promotion of keratinocyte maturation contributes to strengthening the skin's barrier function.
Influence on Ceramide Biosynthesis and Epidermal Lipid Content
The compound's phytosphingosine moiety plays a crucial role in modulating the lipid composition of the epidermis, primarily by stimulating the production of ceramides, which are vital for skin barrier function. nih.govmdpi.com
Research has demonstrated that phytosphingosine (PHS) treatment in cultured human keratinocytes can dramatically increase the content of Ceramide NP, one of the most abundant and critical ceramide classes for the skin's permeability barrier. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis revealed that PHS treatment resulted in a more than 20-fold increase in Ceramide NP, while levels of other ceramides like NS and NDS were not significantly affected. nih.gov This specific enhancement of a key phytoceramide underscores its fundamental role in reinforcing the epidermal barrier. nih.govresearchgate.net
Table 1: Effect of Phytosphingosine on Ceramide Content in Cultured Keratinocytes. Data sourced from Choi et al. (2018). nih.gov
The increase in ceramide levels is a direct result of the upregulation of key enzymes involved in their synthesis. nih.gov Phytosphingosine (PHS) treatment in keratinocytes has been shown to markedly increase the expression of several essential genes and their corresponding proteins required for ceramide biosynthesis. nih.govresearchgate.net This includes ceramide synthase 3 (CERS3), an enzyme that catalyzes the formation of an amide bond between a fatty acid and a sphingoid base to form a ceramide. nih.govwikipedia.org Additionally, PHS enhances the expression of dihydroceramide (B1258172) C4-desaturase (DES2), the enzyme responsible for the final step in converting dihydroceramide into Ceramide NP. nih.gov The expression of other crucial genes in the de novo ceramide synthesis pathway, such as SPT (serine palmitoyltransferase) and ELOVL4, is also increased. nih.govresearchgate.net
Table 2: Upregulation of Key Genes in Ceramide Biosynthesis by Phytosphingosine. Data sourced from Choi et al. (2018). nih.govresearchgate.net
Intracellular Signaling Cascades
This compound's effects extend beyond structural contributions, actively engaging with and modulating intracellular signaling networks that govern cellular behavior.
As a derivative of both salicylic acid and phytosphingosine, the compound is intrinsically linked to sphingolipid metabolism and signaling. nih.gov Sphingolipids are not merely structural components of cell membranes; their metabolites, including ceramides and sphingoid bases like phytosphingosine, are critical signaling molecules involved in a wide range of biological processes. frontiersin.orgnih.gov An imbalance in the levels of long-chain bases (LCBs), such as phytosphingosine, or ceramides can activate the salicylic acid (SA) signaling pathway, highlighting a significant crosstalk between these two systems. frontiersin.org Furthermore, both salicylic acid and phytosphingosine are known to reduce the activity of the activator protein-1 (AP-1) transcription factor, a pathway also modulated by retinoic acid, which influences the expression of extracellular matrix proteins. nih.gov
The relationship between sphingolipid metabolism and salicylic acid signaling suggests the existence of regulatory feedback loops. frontiersin.orgnih.gov Research in plant models indicates that an accumulation of sphingolipid intermediates, such as LCBs, can trigger the activation of the SA pathway. frontiersin.org This activation can, in turn, influence sphingolipid metabolism. frontiersin.orgnih.gov It is plausible that in the skin, this compound or its metabolites could participate in a similar feedback mechanism. For instance, by increasing the local concentration of phytosphingosine and influencing ceramide levels, it could modulate SA-dependent signaling. This could then lead to downstream effects that regulate the expression of ceramide synthases or other enzymes in the pathway, thereby fine-tuning the skin's lipid composition and response to external stimuli. elifesciences.org
Interaction with Sphingolipid Metabolism and Related Signaling Pathways
Links to Salicylic Acid Signaling Pathway Activation
This compound's connection to the salicylic acid (SA) signaling pathway is fundamentally derived from its structure, which combines a salicylic acid moiety with phytosphingosine, a sphingolipid. In plant biology, a significant body of research has established a clear link between sphingolipid metabolism and the activation of the SA pathway. nih.govnih.gov Genetic and biochemical evidence indicates that intermediates in sphingolipid metabolism, such as long-chain sphingoid bases (LCBs) and ceramides, play a role in regulating the accumulation of SA. nih.govnih.gov An imbalance in the levels of these sphingolipid intermediates can act as a signal that triggers the activation of the SA pathway. nih.gov
The SA signaling pathway is crucial for inducing the expression of defense-related genes, a process that requires a functional protein known as NPR1 (nonexpressor of pathogenesis-related genes 1). nih.govnih.gov NPR1 is a key regulator that, upon activation by SA, moves into the nucleus and interacts with transcription factors to initiate the expression of target genes, such as pathogenesis-related (PR) genes. nih.gov Because this compound is a derivative of both a sphingoid base (phytosphingosine) and salicylic acid, it is positioned at the intersection of these two pathways. The phytosphingosine component can influence the cellular pool of sphingolipid intermediates, while the salicylic acid component can directly contribute to SA signaling. Both salicylic acid and phytosphingosine are known to reduce the activity of the activator protein-1 (AP-1) transcription factor, a mechanism that can lead to reduced degradation of extracellular matrix proteins. nih.gov
Table 1: Key Molecules in the Sphingolipid-Salicylic Acid Pathway Interplay
| Molecule | Class | Role in Pathway |
|---|---|---|
| Long-Chain Sphingoid Bases (LCBs) | Sphingolipid | Intermediates that, when their balance is perturbed, can activate the SA pathway. |
| Ceramides | Sphingolipid | Intermediates that play a role in regulating SA accumulation. |
| Salicylic Acid (SA) | Phytohormone | Key signaling molecule that activates defense gene expression. |
| NPR1 | Protein | A central regulator of the SA signaling pathway required for gene activation. |
| Activator Protein-1 (AP-1) | Transcription Factor | Activity is reduced by both salicylic acid and phytosphingosine. nih.gov |
Effects on Reactive Oxygen Species (ROS) Generation
The relationship between this compound and the generation of reactive oxygen species (ROS) is complex, involving the interplay of its constituent parts and their roles in cellular signaling. ROS, such as hydrogen peroxide (H₂O₂) and the superoxide (B77818) anion (O₂⁻), are highly reactive molecules that function as key signaling messengers in various biological processes. nih.govmdpi.com
In the context of the sphingolipid-SA pathway, ROS are considered a potential mechanistic link. nih.govnih.gov Studies in Arabidopsis have shown that the application of exogenous LCBs can induce the production of ROS. nih.gov Furthermore, several plant mutants with defects in sphingolipid biosynthesis exhibit both an accumulation of SA and an elevation in ROS levels. nih.gov This suggests that perturbations in sphingolipid metabolism, which could be influenced by the phytosphingosine component of this compound, are closely associated with increased ROS generation.
The salicylic acid component also has a multifaceted relationship with ROS. There is a well-documented correlation between ROS production and changes in SA content. mdpi.com Depending on its concentration and the cellular context, SA can either contribute to an increase in ROS production or be involved in ROS scavenging and limitation. mdpi.comresearchgate.net For instance, SA has been proposed to inhibit certain ROS-scavenging enzymes, leading to ROS accumulation, while also being capable of priming defense responses that can manage oxidative stress. researchgate.net The net effect of this compound on ROS generation would therefore depend on the balance between the ROS-inducing potential of its sphingolipid moiety and the dual regulatory effects of its salicylate (B1505791) portion.
Table 2: Documented Interactions Between Sphingolipids, Salicylic Acid, and ROS
| Interacting Components | Observed Effect | Reference |
|---|---|---|
| Exogenous Long-Chain Bases (LCBs) | Induce ROS production in plant leaves. | nih.gov |
| Sphingolipid Biosynthesis Mutants | Display enhanced cell death, SA accumulation, and elevated ROS. | nih.gov |
| Salicylic Acid (SA) | Shows a close correlation with ROS production; can either increase or scavenge ROS depending on context. | mdpi.comresearchgate.net |
Role of Nitric Oxide (NO) in Sphingolipid-Salicylic Acid Pathway Interplay
Nitric oxide (NO) is a universal signaling molecule that has been identified as a critical transducer in the interplay between sphingolipid metabolism and the salicylic acid pathway. nih.gov Research suggests that NO may act as a key mechanistic link that connects signals from the disruption of sphingolipid balances to the activation of SA-dependent responses. nih.govnih.gov
Evidence for this role comes from studies where a fungal-produced sphingolipid was shown to induce a rapid and dose-dependent production of NO. nih.gov This NO production is significant because NO acts as a redox regulator of the NPR1/TGA1 system. The NPR1 protein is central to SA signaling, and its translocation into the nucleus is a prerequisite for activating defense gene expression. By influencing the redox state, NO can promote this critical translocation step. nih.gov
Furthermore, NO can act both downstream and upstream of sphingolipid intermediates. NO signaling can initiate SA biosynthesis, directly feeding into the pathway. frontiersin.org Conversely, NO can also regulate the synthesis of certain sphingolipids. For example, exposure of Arabidopsis plants to cold induces NO production, which in turn down-regulates the synthesis of phytosphingosine-phosphate and ceramide-phosphate. nih.gov This indicates that NO can participate in the fine-tuning and balancing of specific sphingolipid derivatives, highlighting its integral role in the complex signaling network connecting sphingolipids and salicylic acid. nih.gov
Table 3: Role of Nitric Oxide in the Sphingolipid-SA Pathway
| Molecule/Process | Role/Action |
|---|---|
| Nitric Oxide (NO) | Acts as a universal transducer molecule linking sphingolipid metabolism and the SA pathway. nih.gov |
| Fungal Sphingolipid | Induces rapid, dose-dependent NO production. nih.gov |
| NPR1 Translocation | Promoted by NO, which acts as a redox regulator of the NPR1/TGA1 system. nih.gov |
| SA Biosynthesis | Can be initiated by NO signaling. frontiersin.org |
| Sphingolipid Synthesis Regulation | NO can down-regulate the synthesis of specific sphingolipid phosphates (e.g., phytosphingosine-phosphate). nih.gov |
Advanced Methodologies for Investigating Salicyloyl Phytosphingosine
Analytical Chemistry Techniques for Identification and Quantification
Analytical chemistry provides the foundational tools for the characterization of Salicyloyl Phytosphingosine (B30862). Techniques ranging from chromatography to spectroscopy are employed to ensure purity, determine structure, and quantify the molecule.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of Salicyloyl Phytosphingosine from complex mixtures, such as cosmetic formulations or biological extracts. Given its lipophilic nature, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In a standard RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used. The mobile phase would consist of a polar solvent system, for instance, a gradient of methanol (B129727) or acetonitrile (B52724) and water. fda.gov.ph Detection of this compound can be achieved using a photodiode array (PDA) or UV detector, as the salicylic (B10762653) acid moiety contains a chromophore that absorbs UV light. For quantification, a calibration curve is constructed using certified reference standards of the compound. fda.gov.ph To analyze sphingolipids that lack a strong chromophore, derivatization with a fluorescent tag like o-phthalaldehyde (B127526) (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) can be performed prior to HPLC analysis to enable highly sensitive fluorescence detection. nih.govnih.gov
Table 1: Representative HPLC Parameters for Sphingolipid Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Detector | UV-Vis or Fluorescence (with derivatization) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Standard | Certified this compound reference |
Mass Spectrometry (MS) Applications (e.g., LC-MS, ESI-MS/MS for Lipidomics)
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound. When coupled with liquid chromatography (LC-MS), it provides an unparalleled level of specificity and sensitivity for lipidomic analysis. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for sphingolipids, as it minimizes fragmentation of the parent molecule, allowing for the accurate determination of its molecular mass. nih.gov
Tandem mass spectrometry (MS/MS) is used for structural confirmation. The protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragments would include ions corresponding to the loss of water molecules and cleavage at specific bonds within the phytosphingosine backbone. For instance, fragmentation of ceramides (B1148491) with a phytosphingosine base often yields abundant ions resulting from cleavage between carbons C-3 and C-4 of the long-chain base. This allows for unambiguous identification of the phytosphingosine moiety. mdpi.com
This LC-MS/MS approach is central to lipidomics, enabling the profiling and quantification of numerous lipid species, including this compound, in complex biological samples. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. ethernet.edu.et It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
¹H NMR: A proton NMR spectrum would reveal the chemical environment of all hydrogen atoms. Key signals would include aromatic protons from the salicylic acid ring, a downfield signal for the amide proton, and various signals for the methine (CH) and methylene (B1212753) (CH₂) groups along the phytosphingosine aliphatic chain.
¹³C NMR: A carbon-13 NMR spectrum identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, aromatic carbons, and the carbons of the long alkyl chain.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum shows correlations between protons that are coupled to each other (typically on adjacent carbons), while an HSQC spectrum correlates each proton with the carbon atom it is directly attached to. These experiments are crucial for piecing together the molecular structure and confirming the linkage between the salicylic acid and phytosphingosine components via the amide bond. semanticscholar.org
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu For this compound, the FTIR spectrum would display characteristic absorption bands confirming its key structural features.
The analysis involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. youtube.com The resulting spectrum shows absorption peaks corresponding to the vibrational frequencies of specific chemical bonds.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3300-3500 | O-H (Hydroxyl groups) | Stretching, Broad |
| ~3300 | N-H (Amide) | Stretching |
| 2850-2960 | C-H (Alkyl chain) | Stretching |
| ~1640 | C=O (Amide I) | Stretching |
| ~1550 | N-H (Amide II) | Bending |
| 1450-1600 | C=C (Aromatic ring) | Stretching |
| ~1250 | C-O (Phenolic) | Stretching |
The presence of a strong band around 1640 cm⁻¹ (Amide I) and another around 1550 cm⁻¹ (Amide II) would confirm the amide linkage. Broad absorption in the 3300-3500 cm⁻¹ region would indicate the presence of multiple hydroxyl (-OH) groups from both the phytosphingosine backbone and the salicylic acid moiety. nih.gov
Thin-Layer Chromatography (TLC) for Lipid Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of lipids. It can be used to assess the purity of a this compound sample or to separate it from other lipids in a mixture.
The stationary phase is typically a silica (B1680970) gel-coated plate, which is polar. The mobile phase is a less polar organic solvent mixture, such as chloroform/methanol or hexane/diethyl ether/acetic acid. nih.gov The sample is spotted at the bottom of the plate, which is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate by capillary action, it carries the sample components with it. Separation is based on polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds interact more strongly with the silica gel and travel shorter distances. As a ceramide derivative, this compound would be expected to have an intermediate polarity. The separated spots can be visualized using iodine vapor or by spraying with a reagent that reacts with lipids. nih.gov
Molecular Biology and Cell Culture Models in this compound Research
To investigate the biological mechanisms of action of this compound, researchers utilize in vitro models based on molecular biology and cell culture techniques. These models allow for controlled experiments to determine the compound's effects on specific cell types and molecular pathways relevant to skin biology.
A primary model for studying this compound involves primary adult human dermal fibroblasts. nih.gov Fibroblasts are key cells in the skin's dermal layer responsible for synthesizing extracellular matrix (ECM) proteins like collagen and fibrillin. In one study, these cells were cultured and treated with this compound to assess its impact on protein synthesis. The results demonstrated a significant, two-fold increase in the production of procollagen-I by the fibroblasts. nih.govresearchgate.net
Further research has used these cell culture models to examine the compound's effect on other critical skin components. It was found that this compound treatment leads to an increased deposition of fibrillin-1, an essential protein for the integrity of elastic fibers. researchgate.net Concurrently, studies showed a reduction in the levels of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for degrading collagen. nih.govresearchgate.net These findings suggest a dual mechanism of promoting ECM synthesis while inhibiting its degradation. Formulations containing the compound have also been shown to reduce the number of collagen-destructing enzymes in epidermal keratinocytes. ci.guide
Table 3: Summary of In Vitro Research Findings for this compound
| Cell Model | Parameter Measured | Observed Effect | Reference |
|---|---|---|---|
| Human Dermal Fibroblasts | Procollagen-I Synthesis | Significant Increase | nih.govresearchgate.net |
| Human Dermal Fibroblasts | Fibrillin-1 Deposition | Increased | researchgate.net |
| Human Dermal Fibroblasts | MMP-1 (Collagenase) Levels | Reduced | nih.govresearchgate.net |
| Epidermal Keratinocytes | Collagen Destructing Enzymes | Reduced | ci.guide |
These in vitro studies are fundamental for elucidating the molecular basis of this compound's effects on skin, providing the scientific rationale for its use in cosmetic and dermatological applications. nih.gov
In Vitro Cell Line Studies (e.g., Human Dermal Fibroblasts, Human Keratinocytes)
In vitro studies using primary human skin cells are fundamental in elucidating the direct cellular responses to this compound. Human dermal fibroblasts and human epidermal keratinocytes are the two primary cell types utilized in these investigations.
Human Dermal Fibroblasts: These cells are responsible for synthesizing the extracellular matrix (ECM), which provides structural integrity to the skin. Research has demonstrated that this compound directly stimulates these cells. A significant finding from in vitro assays is the increased production of procollagen-I by adult human fibroblasts upon treatment with this compound. nih.gov One study observed a two-fold increase in procollagen-I synthesis, highlighting the compound's potential to enhance the dermal matrix. nih.govresearchgate.net This effect is crucial for its anti-aging properties, as collagen is a key protein for maintaining skin's firmness and elasticity. ci.guidecosmeticsdesign.com
Human Keratinocytes: Keratinocytes are the main cells of the epidermis, the outermost layer of the skin. Studies on these cells have shown that this compound can influence their differentiation and reduce the production of collagen-degrading enzymes. ci.guide Phytosphingosine, a component of this compound, has been shown to stimulate the differentiation of human keratinocytes. nih.govresearchgate.net This process is essential for the formation of a healthy skin barrier. Furthermore, formulations containing this compound have been found to significantly decrease the number of collagen-destructing enzymes produced by both epidermal keratinocytes and fibroblasts. ci.guide
Table 1: Summary of In Vitro Research Findings for this compound
| Cell Type | Parameter Measured | Observed Effect | Reference |
|---|---|---|---|
| Human Dermal Fibroblasts | Procollagen-I Synthesis | Significant Increase (Two-fold) | nih.govresearchgate.net |
| Human Epidermal Keratinocytes | Differentiation | Stimulated | nih.govresearchgate.net |
| Human Dermal Fibroblasts & Keratinocytes | Collagenase (MMP) Levels | Reduced | ci.guide |
Ex Vivo Tissue Models (e.g., Photoaged Skin Models)
To investigate the effects of this compound in a more physiologically relevant context, ex vivo studies are conducted on human skin explants. Photoaged skin models are particularly valuable for assessing the compound's reparative capabilities. In these studies, skin biopsies from volunteers with photoaged skin are treated with this compound. nih.gov
The analysis of these tissue models has revealed several key effects:
Increased Deposition of ECM Proteins: Treatment with this compound leads to an increased deposition of essential dermal markers such as fibrillin-1 and procollagen-I. nih.govresearchgate.net Fibrillin-1 is a crucial component of the elastic fibers in the skin.
Reduction in Matrix Metalloproteinases (MMPs): A significant reduction in the levels of MMP-1, a collagenase that degrades collagen, has been observed in treated photoaged skin. nih.govresearchgate.net This dual action of promoting new ECM protein synthesis while reducing their degradation is a key aspect of its anti-aging mechanism.
Table 2: Key Findings from Ex Vivo Photoaged Skin Models Treated with this compound
| Biomarker | Effect of this compound | Significance in Skin Repair | Reference |
|---|---|---|---|
| Fibrillin-1 | Increased Deposition | Enhances skin elasticity and structural support. | nih.govresearchgate.net |
| Procollagen-I | Increased Deposition | Boosts the formation of new collagen, improving skin firmness. | nih.govresearchgate.net |
| MMP-1 (Collagenase) | Reduced Levels | Prevents the breakdown of existing collagen, preserving the dermal matrix. | nih.govresearchgate.net |
Reconstructed Human Epidermis and 3D Skin Models
Reconstructed human epidermis (RHE) and full-thickness 3D skin models represent the most advanced in vitro systems for studying the effects of cosmetic ingredients. fishersci.comepiskin.comcellapplications.comevonik.comnih.gov These models are created by culturing human keratinocytes, and in the case of full-thickness models, also fibroblasts, on a supportive matrix, allowing them to form a multi-layered structure that closely mimics human skin. fishersci.comnih.gov
While specific studies detailing the use of these models for this compound are not extensively published, their application allows for a comprehensive assessment of:
Epidermal Differentiation and Barrier Function: The impact of this compound on the complete process of keratinocyte differentiation and the formation of a functional stratum corneum can be evaluated.
Cell-Cell Communication: The interaction between keratinocytes and fibroblasts in response to treatment can be studied, providing insights into the cross-talk between the epidermis and dermis.
Tissue-Level Responses: These models enable the analysis of tissue architecture and the expression of various biomarkers in a setting that is more representative of in vivo conditions.
Omics Technologies for Comprehensive Biological Analysis
To gain a deeper understanding of the molecular mechanisms underlying the effects of this compound, various "omics" technologies are employed. These high-throughput techniques allow for a broad and unbiased analysis of genes, proteins, and metabolites.
Transcriptomics and Gene Expression Profiling (e.g., DNA-Chip Technology, RNA-seq, Quantitative Polymerase Chain Reaction, Digital PCR)
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net By analyzing changes in gene expression, researchers can identify the cellular pathways modulated by this compound. While specific transcriptomic studies on this compound are not widely available in the public domain, the observed effects on protein synthesis suggest that it influences the expression of genes related to:
Extracellular Matrix Proteins: Genes encoding for procollagen-I and fibrillin-1 are likely upregulated.
Matrix Metalloproteinases: The expression of the MMP-1 gene is expected to be downregulated.
Technologies that can be utilized for these analyses include:
DNA-Chip Technology (Microarrays): This technique allows for the simultaneous measurement of the expression levels of thousands of genes. nih.gov
RNA-sequencing (RNA-seq): A more recent and powerful technology that provides a comprehensive and quantitative view of the transcriptome. mdpi.comresearchgate.net
Quantitative Polymerase Chain Reaction (qPCR): Used to validate the findings from microarrays or RNA-seq by accurately quantifying the expression of specific genes of interest. mdpi.com
Digital PCR (dPCR): Offers a highly precise method for the absolute quantification of nucleic acids.
Proteomics and Protein Synthesis Determination (e.g., Enzyme-Linked Immunosorbent Assay for Cytokines and ECM Proteins, Gelatin Zymography for Enzyme Activity)
Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. nih.govornl.govornl.gov In the context of this compound research, proteomics techniques are crucial for confirming that the observed changes in gene expression translate into altered protein levels and activities.
Enzyme-Linked Immunosorbent Assay (ELISA): This widely used immunoassay is employed to quantify the concentration of specific proteins, such as cytokines and ECM proteins, in cell culture supernatants or tissue extracts. nih.govacrobiosystems.commdpi.comresearchgate.net For instance, ELISA would be used to measure the increase in secreted procollagen-I from fibroblasts treated with this compound.
Gelatin Zymography: This technique is specifically used to determine the activity of gelatinases, such as MMP-2 and MMP-9. nih.govnih.govbitesizebio.commtak.hu It involves gel electrophoresis where the substrate (gelatin) is co-polymerized in the gel. Areas of enzyme activity appear as clear bands against a stained background, allowing for the semi-quantitative assessment of MMP activity. nih.govnih.govbitesizebio.commtak.hu This method would be used to confirm the reduction in MMP-1 activity in skin models treated with this compound.
Metabolomics for Cellular Lipid Phase Composition Analysis
Metabolomics is the comprehensive study of the complete set of small molecule metabolites within a biological system. nih.govbohrium.comnih.govmdpi.com In the investigation of this compound, a sphingolipid derivative, metabolomics can be applied to analyze its impact on the cellular lipid phase composition.
Given that ceramides and other sphingolipids are integral components of the skin's barrier function and cellular signaling, understanding how this compound influences the broader lipid profile of skin cells is of significant interest. nih.govresearchgate.net Advanced analytical techniques, such as mass spectrometry coupled with liquid chromatography (LC-MS), would be employed to:
Profile Changes in Sphingolipid Species: Determine the relative abundance of different ceramides, sphingosines, and other related lipids following treatment.
Interactions with Biological Systems and Other Bioactive Compounds
Synergistic Effects with Endogenous Skin Lipids and Signaling Molecules
Salicyloyl phytosphingosine (B30862) is a derivative of phytosphingosine, a sphingolipid that is a natural and essential component of the skin's lipid barrier. Sphingolipids are not merely structural molecules; they also act as crucial cell-signaling mediators that can enhance epidermal differentiation. The action of salicyloyl phytosphingosine is rooted in the combined beneficial effects of its constituent parts, salicylic (B10762653) acid and phytosphingosine.
This compound demonstrates synergistic potential with other hydrating ingredients, such as hyaluronic acid and ceramides (B1148491), to promote enhanced skin barrier repair. Its ability to support the skin's natural barrier helps to lock in moisture and protect against environmental stressors.
On a molecular level, both salicylic acid and phytosphingosine are known to influence key signaling pathways. They can reduce the activity of the activator protein-1 (AP-1) transcription factor. AP-1 is a critical regulator of genes involved in the degradation of the extracellular matrix (ECM). By inhibiting AP-1, this compound can help preserve the structural integrity of the dermis. Furthermore, proteomic analysis has revealed that the compound modulates pathways associated with cellular homeostasis and repair processes, including the induction of elastin (B1584352) and hyaluronic acid binding proteins in both the epidermis and dermis.
Comparative Studies with Retinoids and Other Modulators of ECM Remodeling
This compound has been evaluated for its efficacy in remodeling the extracellular matrix (ECM), with its performance often compared to that of retinoids, a well-established class of ECM modulators. Both this compound and retinoic acid are known to reduce the activity of the AP-1 transcription factor, which in turn downregulates the expression of matrix metalloproteinases (MMPs)—enzymes responsible for the degradation of ECM proteins like collagen.
In-vitro studies have demonstrated that this compound can significantly increase the production of procollagen-I by adult human fibroblasts, with one study noting a twofold increase. This effect is crucial for repairing photoaged skin, as collagen is a primary structural protein that diminishes with sun damage.
An in-vivo study conducted on photoaged volunteers provided a direct comparison between this compound (SP) and all-trans retinoic acid (RA). The study observed the following effects on key dermal markers:
This compound (0.05% and 0.2%): Produced a significant increase in the deposition of both fibrillin-1 and procollagen-I, coupled with a reduction in MMP-1 levels.
All-trans Retinoic Acid (0.025%): Showed similar effects in increasing fibrillin-1 and reducing MMP-1, but it did not produce a comparable increase in procollagen-I.
Another ex-vivo study on photo-aged skin noted that this compound exhibited efficacy comparable to retinol (B82714) in improving skin structures, but without inducing deleterious effects.
| ECM Component | This compound (SP) | All-trans Retinoic Acid (RA) | Source |
|---|---|---|---|
| Procollagen-I | Increased | No significant increase observed in-vivo | |
| Fibrillin-1 | Increased | Increased | |
| Matrix Metalloproteinase-1 (MMP-1) | Reduced | Reduced |
Modulation of Endogenous Sphingolipid Metabolism in Cellular Contexts
The phytosphingosine backbone of this compound is integral to its interaction with the skin's endogenous sphingolipid metabolism. Sphingolipids, particularly ceramides, are paramount for maintaining the skin's permeability barrier. The biosynthesis of these lipids is a complex, multi-step process involving several key enzymes.
Research on the direct precursor, phytosphingosine (PHS), in cultured human keratinocytes has elucidated its role in modulating this metabolic pathway. Treatment with PHS was found to significantly increase the cellular content of ceramide NP (N-non-hydroxy fatty acyl-phytosphingosine), which is the most abundant class of ceramides in the human skin barrier.
The mechanism behind this increase involves the upregulation of several essential genes required for ceramide biosynthesis. Specifically, PHS treatment was shown to:
Markedly increase the expression of SPT (serine palmitoyltransferase), CERS3 (ceramide synthase 3), and ELOVL4 (Elongation of Very Long Chain Fatty Acids Protein 4).
Uniquely enhance the expression of DES2 (dihydroceramide C4-desaturase), the specific enzyme responsible for the final conversion of dihydroceramide (B1258172) into ceramide NP.
This targeted modulation of gene expression suggests that by delivering phytosphingosine, this compound can support and stimulate the skin's own ceramide production machinery, thereby strengthening the integrity of the skin barrier from within.
| Gene | Protein Function | Effect of Phytosphingosine Treatment | Source |
|---|---|---|---|
| SPT | Serine Palmitoyltransferase: Catalyzes the initial step in sphingolipid synthesis. | Markedly Increased Expression | |
| CERS3 | Ceramide Synthase 3: Involved in the N-acylation of the sphingoid base. | Markedly Increased Expression | |
| ELOVL4 | Elongation of Very Long Chain Fatty Acids Protein 4: Produces very long-chain fatty acids for ceramide synthesis. | Markedly Increased Expression | |
| DES2 | Dihydroceramide C4-desaturase: Introduces a double bond to create the final ceramide structure. | Uniquely Enhanced Expression |
Future Directions in Salicyloyl Phytosphingosine Research
Elucidation of Undetermined Mechanistic Pathways and Causal Relationships
Current research indicates that the effects of Salicyloyl Phytosphingosine (B30862) on skin are linked to the known independent actions of its constituent parts: salicylic (B10762653) acid and phytosphingosine. A significant aspect of this is the reduction in the activity of the activator protein-1 (AP-1) transcription factor. nih.gov AP-1 is a critical regulator of gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. By modulating AP-1 activity, Salicyloyl Phytosphingosine can influence the expression of proteins involved in the extracellular matrix (ECM).
One of the key outcomes of this modulation is the reduction in the levels of matrix metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes responsible for the degradation of ECM components, such as collagen. ci.guide An overactivity of MMPs is associated with skin aging and photoaging. The inhibition of MMPs by this compound is a crucial element of its anti-aging effects. nih.gov
However, the precise, detailed molecular interactions and the full cascade of events that follow the administration of this compound are not yet fully understood. Future research should aim to delineate the complete mechanistic pathway, from the initial interaction of the molecule with cellular components to the ultimate observed physiological effects. This includes identifying the direct molecular targets of this compound and understanding the downstream consequences of these interactions.
Key Research Findings on the Effects of this compound on Skin Biomarkers
| Biomarker | Effect of this compound | Reference |
| Procollagen-I | Significant increase in production by adult human fibroblasts. nih.gov | nih.gov |
| Fibrillin-1 | Increased deposition in photoaged skin. nih.gov | nih.gov |
| Matrix Metalloproteinase-1 (MMP-1) | Reduction in levels in photoaged skin. nih.gov | nih.gov |
Identification of Novel Upstream Signal Transduction Molecules
The current understanding points to the modulation of the AP-1 transcription factor as a key downstream effect of this compound. nih.gov However, the upstream signaling molecules that are directly affected by this compound and that, in turn, regulate AP-1 activity have not been fully identified. Sphingolipids, the class of compounds to which this compound belongs, are known to be involved in a wide array of cell-signaling pathways. nih.gov
Future research should focus on identifying the specific receptors or other signaling molecules that this compound interacts with to initiate its effects. This could involve investigating its impact on various kinase cascades, G-protein coupled receptors, or other signaling pathways known to be influenced by sphingolipids. A deeper understanding of these upstream events will provide a more complete picture of how this compound exerts its biological effects and may reveal novel therapeutic targets.
Exploration of Tissue-Specific Responses and Molecular Determinants in Different Biological Systems
The vast majority of research on this compound to date has focused on its effects on the skin. nih.govresearchgate.net Studies have demonstrated its ability to repair photoaged skin by influencing dermal markers at the cellular, tissue, and organ levels. nih.gov These effects include the stimulation of procollagen-I and fibrillin-1, which are crucial for maintaining the structure and elasticity of the skin, and the reduction of MMP-1, which contributes to skin aging. nih.gov
However, the effects of this compound on other biological systems and tissues remain largely unexplored. Given the widespread roles of sphingolipids and salicylic acid in various physiological processes, it is plausible that this compound could have significant effects in other tissues. For instance, both sphingolipids and salicylates are known to play roles in inflammatory processes and immune responses. nih.govresearchgate.net
Future research should investigate the tissue-specific responses to this compound in a variety of biological systems, such as the cardiovascular, nervous, and immune systems. This will require the use of diverse in vitro and in vivo models to assess the molecular determinants of its action in different cellular contexts.
Summary of Known Tissue-Specific Effects of this compound
| Tissue | Observed Effects | Reference |
| Skin (in vitro) | Increased production of procollagen-I by fibroblasts. nih.gov | nih.gov |
| Skin (in vivo) | Increased deposition of fibrillin-1 and procollagen-I; reduction in MMP-1 levels; reduction in wrinkle depth and skin roughness. nih.gov | nih.gov |
Development and Validation of Advanced In Vitro and Ex Vivo Research Models for High-Throughput Screening
To accelerate the discovery and characterization of the biological activities of this compound and other novel compounds, the development and validation of advanced in vitro and ex vivo research models are essential. Traditional 2D cell culture models, while useful, often fail to recapitulate the complexity of native tissues.
The future of preclinical research lies in more sophisticated models such as organ-on-a-chip systems and 3D bioprinting. nih.govsigmaaldrich.comnih.gov Organ-on-a-chip platforms allow for the culture of human cells in a microfluidic environment that mimics the physiological conditions of living organs, enabling more accurate predictions of human responses. nih.gov 3D bioprinting offers the ability to create complex, multi-cellular tissue constructs with a high degree of architectural control, providing a more realistic environment for studying cellular behavior and drug responses. sigmaaldrich.comnih.gov
The development of such models specifically for high-throughput screening would enable the rapid evaluation of the effects of this compound on a wide range of cell types and tissues. nih.gov Furthermore, advanced ex vivo models, such as the use of full-thickness porcine skin, can provide a valuable platform for assessing the efficacy and safety of topical formulations containing this compound. mdpi.com These advanced models will be instrumental in bridging the gap between preclinical research and clinical applications.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Salicyloyl Phytosphingosine in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used due to its sensitivity in detecting low-concentration lipid derivatives. Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical for structural confirmation, particularly to distinguish its acylated phytosphingosine backbone from related ceramides . Standardize protocols using reference materials (CAS 212908-67-3) to ensure reproducibility .
Q. How can researchers synthesize this compound with high purity for in vitro studies?
The compound is synthesized via acylation of phytosphingosine with salicylic acid under controlled conditions (e.g., anhydrous environment, carbodiimide coupling agents). Purification steps, such as column chromatography or recrystallization, are essential to remove unreacted precursors. Purity validation should include ≥95% by HPLC and absence of residual solvents via gas chromatography (GC) .
Q. What in vitro models are suitable for preliminary efficacy testing of this compound?
Use 3D epidermal equivalents (e.g., EpiDerm™) to assess barrier repair and anti-inflammatory effects. Measure transepidermal water loss (TEWL) and cytokine levels (e.g., IL-6, TNF-α) as endpoints. For photoprotection studies, combine UVB irradiation with keratinocyte cultures to evaluate DNA repair markers like cyclobutane pyrimidine dimers .
Advanced Research Questions
Q. How should researchers design double-blind, placebo-controlled trials to evaluate this compound’s anti-aging efficacy?
Include cohorts stratified by age, skin type, and baseline wrinkle severity. Use high-resolution imaging (e.g., VISIA®) and histopathology to quantify collagen density and epidermal thickness. Control for confounding variables (e.g., UV exposure, diet) through pre-trial questionnaires. Note that prior studies funded by ingredient manufacturers may require independent validation to address potential bias .
Q. What mechanisms explain contradictory findings on this compound’s role in inflammatory pathways?
While some studies report anti-inflammatory effects in dermatitis models, others associate elevated phytosphingosine with worsened asthma control . Investigate tissue-specific metabolism: in keratinocytes, this compound may inhibit PLA2, reducing prostaglandins, whereas in bronchial tissues, it could modulate GABA receptors, altering smooth muscle response. Use transcriptomics (e.g., RNA-seq) to compare pathway activation across models .
Q. What statistical approaches are optimal for reconciling variability in this compound’s stability data?
Accelerated stability testing (40°C/75% RH for 6 months) paired with mixed-effects models accounts for batch-to-batch variability. Monitor degradation products (e.g., free salicylic acid) via LC-MS and apply principal component analysis (PCA) to identify critical degradation factors (e.g., pH, oxidation) .
Q. How can researchers differentiate this compound’s direct biological effects from vehicle interactions in topical formulations?
Use isotopic labeling (e.g., ¹³C-salicylic acid) to track compound penetration and metabolism in ex vivo skin models. Compare results against vehicle-only controls using ANOVA with post-hoc Tukey tests. Confocal microscopy with fluorescent analogs can visualize localization in the stratum corneum .
Q. What criteria should guide the selection of in vivo versus organ-on-chip models for studying this compound’s barrier-enhancing properties?
Prioritize in vivo models (e.g., murine tape-stripping assays) for holistic barrier function assessment. Organ-on-chip systems are better suited for mechanistic studies (e.g., real-time monitoring of lipid synthesis via biosensors). Validate findings across both models to balance translational relevance and mechanistic depth .
Methodological and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies given its sensitivity to environmental factors?
Standardize storage conditions (-20°C under nitrogen) and reconstitute aliquots immediately before use. Document solvent systems (e.g., ethanol:PBS ratios) and agitation methods in metadata. Publish raw data for critical assays (e.g., LC-MS chromatograms) in supplementary materials per journal guidelines .
Q. What frameworks are recommended for formulating hypotheses about this compound’s role in lipid metabolism?
Apply the PICOT framework: P opulation (e.g., aged keratinocytes), I ntervention (this compound concentration), C omparator (untreated/phytosphingosine-only groups), O utcome (ceramide synthesis rates), T ime (48–72 hr exposure). Use systematic reviews to identify knowledge gaps (e.g., sphingolipidome modulation in photoaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
